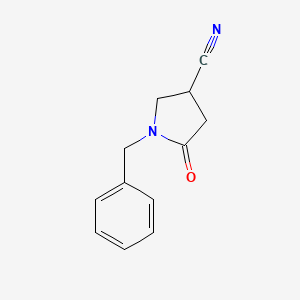

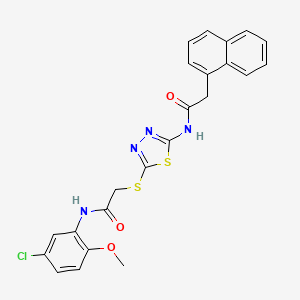

![molecular formula C20H16N4O4S2 B2599151 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide CAS No. 895426-40-1](/img/structure/B2599151.png)

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis

Heterocyclic compounds containing similar structural motifs have been synthesized for their potential pharmacological activities. For instance, novel heterocyclic compounds derived from visnaginone and khellinone exhibited significant anti-inflammatory and analgesic activities, showcasing the importance of such structures in developing therapeutic agents (A. Abu‐Hashem, S. Al-Hussain, & M. Zaki, 2020). These findings highlight the potential for the compound to be investigated for similar biological activities.

Anticancer Activity

Compounds with thiazole and pyridine moieties have been explored for their anticancer activities. Cobalt(II) complexes involving thiazol-2-yl and pyridin-2-ylmethylene motifs have shown promise in vitro against human breast cancer cell lines, indicating the potential therapeutic applications of structurally similar compounds (Gomathi Vellaiswamy & S. Ramaswamy, 2017).

Corrosion Inhibition

Thiazole based pyridine derivatives have demonstrated effectiveness as corrosion inhibitors for mild steel, suggesting a potential industrial application for the compound . These inhibitors work by forming protective layers on the steel surface, highlighting the chemical's utility in materials science (Turuvekere K. Chaitra, Kikkeri Narasimha Shetty Mohana, & H. C. Tandon, 2016).

Dyeing Polyester Fibers

Arylazothiazole disperse dyes containing selenium and designed for polyester fibers were synthesized, showing high efficiency based on their antioxidant, antitumor, and antimicrobial activities. This suggests the versatility of thiazole derivatives in textile applications, potentially extending to the compound under discussion for specialized fabric treatments (M. Khalifa, S. Abdel‐Hafez, A. A. Gobouri, & M. I. Kobeasy, 2015).

Synthesis of Biologically Active Compounds

The synthesis of heterocyclic compounds, particularly involving thiophene and pyridine rings, underlines a broad interest in their biological and pharmaceutical properties. These compounds are key intermediates for developing novel drugs with potential applications in treating various diseases, suggesting a pathway for researching our compound of interest (C. Bonini, M. Funicello, Rosanna Scialpi, & P. Spagnolo, 2003).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O4S2/c1-12-5-6-14(28-2)17-18(12)30-20(22-17)23(11-13-4-3-9-21-10-13)19(25)15-7-8-16(29-15)24(26)27/h3-10H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUHAPOBPYAYVDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(S4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

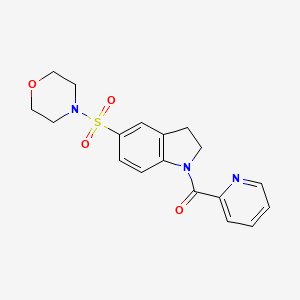

![ethyl 1-(2-chlorophenyl)-4-({[4-(ethoxycarbonyl)phenyl]carbamoyl}methoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2599074.png)

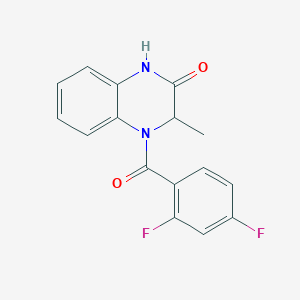

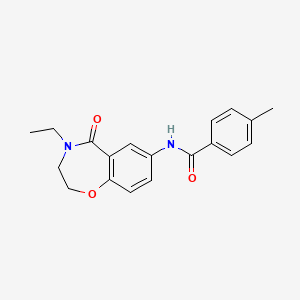

![N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]-4-nitrobenzamide](/img/structure/B2599080.png)

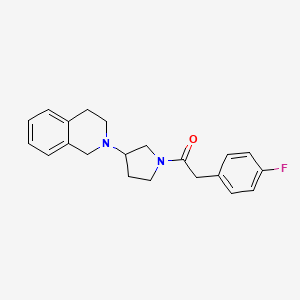

![(1-(4-(2,3-dimethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2599081.png)

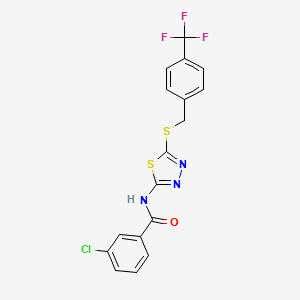

![N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide](/img/structure/B2599082.png)

![4-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]thiophene-2-carbaldehyde](/img/structure/B2599088.png)

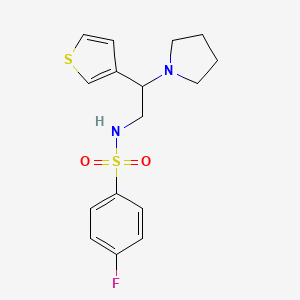

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxy-3-methylbenzenesulfonamide](/img/structure/B2599089.png)